7-Chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine
Overview
Description
Ro 24-7429 is a benzodiazepine derivative known for its role as a transactivator protein Tat antagonist. This compound has been investigated for its potential therapeutic effects, particularly in the context of human immunodeficiency virus (HIV) infection. Ro 24-7429 exhibits anti-HIV, antifibrotic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 24-7429 involves several steps, starting with the preparation of the core benzodiazepine structure. The key steps include:
Formation of the Benzodiazepine Core: The synthesis begins with the formation of the benzodiazepine core through a cyclization reaction.
Introduction of the Chlorine Atom: A chlorination step is performed to introduce the chlorine atom at the desired position on the benzodiazepine ring.
Attachment of the Pyrrole Group: The pyrrole group is then attached to the benzodiazepine core through a substitution reaction.
Methylation: Finally, a methylation step is carried out to introduce the methyl group on the nitrogen atom of the benzodiazepine ring.
Industrial Production Methods
Industrial production of Ro 24-7429 follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ro 24-7429 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole group.
Reduction: Reduction reactions can occur at the benzodiazepine ring.
Substitution: The chlorine atom on the benzodiazepine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of Ro 24-7429 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying benzodiazepine derivatives and their chemical properties.
Biology: Ro 24-7429 is used in research to understand the role of Tat antagonists in inhibiting HIV replication.
Medicine: The compound has been investigated for its potential therapeutic effects in treating HIV infection and related conditions.
Industry: Ro 24-7429 is used in the development of new antiviral drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Ro 24-7429 exerts its effects by inhibiting the activity of the transactivator protein Tat, which is essential for HIV replication. By binding to Tat, Ro 24-7429 prevents the transcription of viral genes, thereby inhibiting the replication of the virus. Additionally, Ro 24-7429 inhibits the runt-related transcription factor 1 (RUNX1), which plays a role in inflammation and fibrosis .
Comparison with Similar Compounds
Ro 24-7429 is unique among benzodiazepine derivatives due to its dual role as a Tat antagonist and RUNX1 inhibitor. Similar compounds include:
Zidovudine: A nucleoside analogue used in the treatment of HIV infection.
Didanosine: Another nucleoside analogue with antiviral properties.
RUNX1 Inhibitors: Compounds that specifically inhibit RUNX1 activity, used in research on inflammation and fibrosis .
Ro 24-7429 stands out due to its specific mechanism of action and its potential therapeutic applications in both HIV treatment and anti-inflammatory therapies.
Properties
IUPAC Name |
7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKQIXYSHIHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161021 | |
Record name | Ro 24-7429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139339-45-0 | |
Record name | Ro 24-7429 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139339450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 24-7429 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ro 24-7429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-24-7429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLW2GKK8LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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